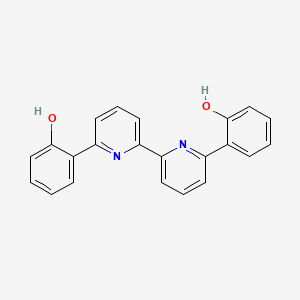

6,6'-Bis(2-hydroxyphenyl)-2,2'-bipyridyl

描述

Overview of Bipyridine Derivatives in Coordination Chemistry

2,2'-Bipyridine (B1663995) (bpy) and its derivatives are among the most extensively used ligands in the field of coordination chemistry. nih.gov First discovered in the late 19th century, 2,2'-bipyridine is a bidentate chelating ligand that forms stable five-membered rings with a wide array of transition metal ions. nih.govwikipedia.orgchemicalbook.com The rigidity and strong binding affinity of the bipyridine core make it a fundamental building block in the development of metal complexes. mdpi.com

Coordination compounds featuring bipyridine ligands have been instrumental in advancing the understanding of fundamental chemical principles, including the thermodynamics and kinetics of metal complexation, as well as the photophysical and electrochemical properties of the resulting complexes. nih.gov The aromatic nature of the bipyridine system allows for a range of chemical modifications, such as the introduction of various substituent groups onto the pyridine (B92270) rings. These modifications can fine-tune the steric and electronic properties of the ligand, thereby influencing the geometry, stability, and reactivity of the metal complexes they form. This versatility has led to the widespread application of bipyridine derivatives in areas ranging from catalysis and materials science to supramolecular chemistry. nih.govmdpi.com

Significance of Hydroxyphenyl Functionality at 6,6'-Positions

The introduction of 2-hydroxyphenyl groups at the 6,6'-positions of the 2,2'-bipyridine scaffold creates a ligand with significantly different and expanded coordination capabilities compared to the parent bipyridine. The key feature is the creation of a tetradentate OONN donor environment, which allows for the formation of highly stable and often planar coordination complexes. analis.com.myresearchgate.net The phenolic hydroxyl groups can be deprotonated to form phenolate (B1203915) anions, which are strong coordinating agents.

A crucial aspect of this functionality is the ability of the phenolate groups to act as bridging ligands between two or more metal centers. analis.com.myresearchgate.net This bridging behavior facilitates the self-assembly of polynuclear complexes, which can exhibit interesting magnetic and spectroscopic properties arising from the interactions between the metal ions mediated by the bridging ligand. analis.com.myresearchgate.net Furthermore, the electron-donating nature of the hydroxyphenyl substituents influences the electronic environment of the metal center, which can stabilize the metal ion in various oxidation states and modulate its redox activity. This has been noted in manganese(III) complexes, where the ligand's properties contribute to biomimetic activities. The structural flexibility and robust coordination provided by the hydroxyphenyl groups make this ligand a versatile platform for designing complex molecular architectures with specific functions. analis.com.my

Research Trajectories and Academic Relevance of 6,6'-Bis(2-hydroxyphenyl)-2,2'-bipyridyl

The unique structural and electronic features of this compound have made it a subject of significant academic research, with several key trajectories emerging.

One major area of investigation is its use in biomimetic chemistry . Research has shown that manganese(III) complexes incorporating this ligand can exhibit superoxide (B77818) dismutase (SOD) and catalase mimetic activities. This suggests that the ligand framework can successfully create a coordination environment around the manganese ion that mimics the active sites of these important antioxidant enzymes. The electron-donating hydroxyphenyl groups are believed to play a role in stabilizing the redox-active metal center, facilitating these catalytic processes.

Another significant research direction is the study of DNA interactions . The planar, aromatic structure of the ligand and its metal complexes makes them candidates for binding to DNA. researchgate.net Studies investigating the interaction between this compound and calf thymus DNA (ct-DNA) have been conducted. aip.organalis.com.my Furthermore, research has demonstrated that metal complexes of this ligand, such as its platinum(II) complex, can bind to DNA with significantly higher affinity than the free ligand itself. analis.com.my This has sparked interest in their potential application as molecular probes for DNA or as a basis for the design of new therapeutic agents. analis.com.myresearchgate.net

The ligand's capacity to form polynuclear complexes is also a focal point of academic inquiry. The bridging potential of the phenolate groups has been exploited to construct multinuclear metal assemblies. analis.com.myresearchgate.net These complexes are of fundamental interest for studying magnetic exchange interactions and intramolecular energy transfer processes between metal centers.

The table below summarizes key research findings related to the DNA binding properties of the ligand and its platinum complex.

| Compound | Target | Binding Constant (K_b) | Method |

| This compound | calf thymus-DNA (ct-DNA) | (1.19 ± 0.08) × 10³ M⁻¹ | UV/Vis Titration |

| Platinum(II) complex of this compound | calf thymus-DNA (ct-DNA) | (3.1 ± 0.02) × 10⁵ M⁻¹ | UV/Vis Titration |

Table based on data from reference analis.com.my.

Structure

2D Structure

3D Structure

属性

IUPAC Name |

2-[6-[6-(2-hydroxyphenyl)pyridin-2-yl]pyridin-2-yl]phenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H16N2O2/c25-21-13-3-1-7-15(21)17-9-5-11-19(23-17)20-12-6-10-18(24-20)16-8-2-4-14-22(16)26/h1-14,25-26H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYWOHQHCILHGGW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=NC(=CC=C2)C3=CC=CC(=N3)C4=CC=CC=C4O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H16N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00433298 | |

| Record name | 6,6'-bis(2-hydroxyphenyl)-2,2'-bipyridyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00433298 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

340.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

156122-75-7 | |

| Record name | 6,6'-bis(2-hydroxyphenyl)-2,2'-bipyridyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00433298 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 6,6 Bis 2 Hydroxyphenyl 2,2 Bipyridyl

Suzuki Coupling Reaction Strategies

The Suzuki coupling reaction stands as a prominent and versatile method for the formation of carbon-carbon bonds, and it has been effectively employed in the synthesis of 6,6'-Bis(2-hydroxyphenyl)-2,2'-bipyridyl. This approach involves the palladium-catalyzed cross-coupling of an organoboron compound with a halide.

Precursor Synthesis: 6,6'-Dibromo-2,2'-bipyridyl (B181776)

The critical starting material for the Suzuki coupling route is 6,6'-Dibromo-2,2'-bipyridyl. This precursor can be synthesized through various methods, including the bromination of 2,2'-bipyridine (B1663995). One historical method involves the vapor-phase bromination of 2,2'-bipyridine at high temperatures (773 K). nih.gov Alternatively, it can be prepared via coupling reactions of smaller pyridine (B92270) building blocks. For instance, the reaction of 2,6-dibromopyridine with a 2-pyridylzinc reagent in the presence of a palladium catalyst such as Pd(PPh₃)₄ can yield 6-bromo-2,2'-bipyridine, which can be further functionalized. rsc.org The commercially available nature of 6,6'-Dibromo-2,2'-bipyridyl often makes it a convenient starting point for laboratory-scale syntheses. biosynth.com

Optimization of Reaction Conditions and Catalytic Systems

The successful synthesis of this compound via Suzuki coupling hinges on the careful optimization of reaction conditions. A key reported synthesis involves the reaction of 6,6'-dibromo-2,2'-bipyridyl with 2-hydroxyphenylboronic acid. analis.com.my The choice of catalyst, base, and solvent system is crucial for achieving high yields and purity.

Palladium complexes are the most common catalysts for Suzuki couplings. For the synthesis of the target molecule, palladium(II) acetate (B1210297) has been successfully used. analis.com.my Other common palladium sources include tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄). The selection of the base is also critical, as it plays a role in the transmetalation step of the catalytic cycle. nih.gov Inorganic bases such as potassium carbonate, sodium carbonate, and potassium phosphate are frequently employed. The solvent system typically consists of a mixture of an organic solvent and water to facilitate the dissolution of both the organic and inorganic reagents.

| Parameter | Variation | Role in Reaction | Typical Conditions for Bipyridyl Synthesis |

| Catalyst | Palladium(II) acetate, Pd(PPh₃)₄ | Facilitates oxidative addition, transmetalation, and reductive elimination. | 0.1-5 mol% loading |

| Base | K₂CO₃, Na₂CO₃, K₃PO₄ | Activates the boronic acid for transmetalation. | 2-3 equivalents |

| Solvent | Toluene/Water, Dimethoxyethane/Water | Dissolves reactants and facilitates phase transfer. | 1:1 to 4:1 organic to aqueous ratio |

| Temperature | Room Temperature to Reflux | Influences reaction kinetics and catalyst stability. | 80-110 °C |

This table presents a generalized overview of reaction conditions for Suzuki coupling in the context of bipyridyl synthesis. Specific conditions should be optimized for each reaction.

Demethylation Approaches from 6,6'-Bis(2-methoxyphenyl)-2,2'-bipyridyl

An alternative synthetic strategy involves the initial synthesis of the methoxy-protected analogue, 6,6'-Bis(2-methoxyphenyl)-2,2'-bipyridyl, followed by a demethylation step to yield the final di-hydroxy product. This approach can be advantageous if the starting materials for the methoxy-protected version are more readily available or if the free hydroxyl groups interfere with the initial coupling reaction.

Reagent Selection and Reaction Pathways

The cleavage of the methyl ether to reveal the hydroxyl group is a critical step in this synthetic route. Boron tribromide (BBr₃) is a highly effective and commonly used reagent for the demethylation of aryl methyl ethers. orgsyn.orgresearchgate.net The reaction mechanism involves the coordination of the Lewis acidic boron atom to the ether oxygen, followed by nucleophilic attack of a bromide ion on the methyl group, leading to the cleavage of the carbon-oxygen bond. gvsu.edunih.govcommonorganicchemistry.comnih.govpearson.com

The reaction is typically carried out in an inert solvent, such as dichloromethane, at low temperatures to control the reactivity of the BBr₃. The reaction mixture is then quenched with water or an alcohol to hydrolyze the resulting borate ester and liberate the free hydroxyl group.

Comparative Analysis of Synthetic Routes

Both the direct Suzuki coupling with a hydroxyphenylboronic acid and the two-step approach involving demethylation present viable pathways to this compound. The choice between these routes often depends on factors such as the availability and cost of starting materials, the desired scale of the reaction, and the tolerance of other functional groups present in the molecule.

| Feature | Suzuki Coupling Route | Demethylation Route |

| Number of Steps | One primary synthetic step. | Two primary synthetic steps (Suzuki coupling followed by demethylation). |

| Starting Materials | 6,6'-Dibromo-2,2'-bipyridyl and 2-hydroxyphenylboronic acid. | 6,6'-Dibromo-2,2'-bipyridyl and 2-methoxyphenylboronic acid. |

| Reagent Considerations | Requires handling of palladium catalysts and boronic acids. | Requires handling of BBr₃, a corrosive and moisture-sensitive reagent. |

| Potential Challenges | Potential for catalyst deactivation and side reactions involving the free hydroxyl group. | The demethylation step can sometimes lead to side reactions or incomplete conversion. |

| Overall Yield | Can be high in a single step with optimized conditions. | The overall yield is dependent on the efficiency of both the coupling and demethylation steps. |

Advanced Synthetic Considerations

Beyond the primary synthetic pathways, several advanced considerations are important for the successful synthesis and purification of this compound. The purification of the final compound often involves column chromatography to remove catalyst residues and byproducts. analis.com.my For large-scale synthesis, considerations around the cost and toxicity of palladium catalysts may necessitate the exploration of more sustainable or recyclable catalytic systems. Furthermore, the development of one-pot procedures that combine multiple synthetic steps without the isolation of intermediates could offer a more efficient and economical approach to the target molecule.

Regioselectivity and Yield Optimization

Regioselectivity: In the synthesis of symmetrically substituted bipyridines like this compound from 6,6'-dibromo-2,2'-bipyridyl, the primary goal is to achieve double substitution at both the 6 and 6' positions. The electronic properties of the dibromobipyridine substrate generally favor this double coupling. However, the formation of mono-substituted intermediates is a possibility that needs to be controlled to maximize the yield of the desired product. Studies on similar di-substituted pyridines have shown that with an excess of the boronic acid and sufficient reaction time, the reaction can be driven to completion to afford the di-substituted product. The regioselectivity of Suzuki-Miyaura couplings on dihalopurines has been shown to be excellent, allowing for the selective synthesis of di-substituted products scispace.com.

Yield Optimization: The reported 51% yield for the synthesis of this compound suggests significant room for improvement. Several factors can influence the yield of Suzuki-Miyaura coupling reactions involving heteroaryl halides.

Catalyst and Ligand Selection: The choice of palladium catalyst and its coordinating ligand is crucial. While Pd(PPh₃)₄ is a common catalyst, more advanced catalyst systems, including those with bulky, electron-rich phosphine ligands, can improve catalytic activity and stability, leading to higher yields. Machine learning has been employed to optimize catalyst systems for heteroaryl Suzuki-Miyaura couplings, identifying conditions that can significantly increase average yields chemistryviews.orgnih.gov.

Base and Solvent System: The selection of the base and solvent system is also critical. A screening of various bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) and solvents (e.g., toluene, dioxane, 2-MeTHF) can lead to improved yields. The use of aqueous solvent mixtures can also be beneficial in some cases.

Reaction Temperature and Time: Optimization of the reaction temperature and duration is essential to ensure complete conversion while minimizing side reactions and decomposition of the product or catalyst.

Minimizing Side Reactions: A common issue in Suzuki-Miyaura reactions is the homocoupling of the boronic acid. Careful control of reaction conditions, including the exclusion of oxygen, can minimize this side reaction.

| Parameter | Condition 1 | Condition 2 | Condition 3 | Condition 4 |

| Catalyst | Pd(PPh₃)₄ | Pd(dppf)Cl₂ | NiCl₂(PCy₃)₂ | Pd/C |

| Ligand | PPh₃ | dppf | PCy₃ | None |

| Base | Na₂CO₃ | K₃PO₄ | K₂CO₃ | Cs₂CO₃ |

| Solvent | Toluene/H₂O | Dioxane/H₂O | 2-MeTHF | tert-Amyl Alcohol |

| Temperature | 80 °C | 100 °C | 90 °C | 110 °C |

This interactive data table allows for the comparison of different reaction parameters that can be optimized for the Suzuki-Miyaura coupling synthesis of this compound.

Scalability and Green Chemistry Principles in Synthesis

Scalability: The scalability of the Suzuki-Miyaura coupling for producing pharmaceutical intermediates has been demonstrated, with successful syntheses at the kilogram scale mdpi.com. However, scaling up presents several challenges, including mass and heat transfer, catalyst stability, and product purification. Lessons learned from the 50 kg manufacturing of a Suzuki-Miyaura coupling reaction highlight the importance of mimicking manufacturing conditions in the laboratory to identify and address potential issues before scaling up acs.orgsemanticscholar.org. For the synthesis of this compound, a thorough process hazard analysis and optimization of workup and purification procedures would be necessary for a successful scale-up. This includes developing efficient methods for removing palladium residues from the final product, a critical consideration in pharmaceutical applications acs.org.

Alternative Solvents: Traditional solvents used in Suzuki-Miyaura reactions, such as toluene and dioxane, have significant environmental and health concerns. Greener alternatives like 2-methyltetrahydrofuran (2-MeTHF) and tert-amyl alcohol have been shown to be effective for nickel-catalyzed Suzuki-Miyaura couplings acs.orgnih.govresearchgate.net. Water has also been explored as a green solvent for Suzuki reactions, sometimes in combination with microwave heating to accelerate the reaction researchgate.netcem.dersc.org.

Catalyst Choice and Recycling: While palladium is a highly effective catalyst, it is a precious metal with a high environmental footprint. The use of more abundant and less toxic metals, such as nickel, is a promising green alternative acs.orgnih.govresearchgate.net. Furthermore, the use of heterogeneous catalysts, such as palladium on carbon (Pd/C), can simplify catalyst recovery and reuse, reducing waste and cost.

Energy Efficiency: The use of microwave-assisted synthesis can significantly reduce reaction times and energy consumption compared to conventional heating methods cem.de.

Waste Reduction: Optimizing the reaction to achieve a higher yield directly contributes to waste reduction by minimizing the amount of starting materials needed to produce a given amount of product.

| Green Chemistry Principle | Application in Synthesis of this compound |

| Safer Solvents | Replace toluene/dioxane with 2-MeTHF, tert-amyl alcohol, or water. |

| Use of Renewable Feedstocks | Explore synthesis of starting materials from bio-based sources. |

| Catalysis | Utilize nickel catalysts or heterogeneous palladium catalysts for easier recycling. |

| Design for Energy Efficiency | Employ microwave-assisted heating to reduce reaction times and energy use. |

| Waste Prevention | Optimize reaction conditions to maximize yield and minimize byproducts. |

This interactive data table illustrates the application of key green chemistry principles to the synthesis of this compound.

Coordination Chemistry of 6,6 Bis 2 Hydroxyphenyl 2,2 Bipyridyl

Ligand Design and Donor Atom Configuration (OONN Tetradentate Ligand)

6,6'-Bis(2-hydroxyphenyl)-2,2'-bipyridyl is classified as a tetradentate ligand, meaning it can bind to a central metal atom through four donor atoms simultaneously. In this case, the donor atoms are two nitrogen atoms from the bipyridine core and two oxygen atoms from the phenolic hydroxyl groups, leading to an OONN donor set. This arrangement allows for the formation of stable chelate rings with the metal ion, a key feature of its coordination chemistry. The planar conformation of the ligand can restrict metal coordination to a cis geometry, which in some cases favors the formation of dinuclear complexes. nih.gov

The phenolic hydroxyl groups at the 6 and 6' positions of the bipyridine core play a crucial role in the coordination of this compound. Upon deprotonation, the resulting phenolate (B1203915) oxygen atoms become strong donors and bind to the metal center. This coordination can lead to the formation of additional stable chelate rings. The presence of these hydroxyphenyl substituents provides the ligand with its OONN tetradentate character and contributes to the stability and reactivity of the metal complexes. For instance, in manganese(III) complexes, the electron-donating nature of these groups is considered a factor in their catalytic activity.

Formation and Characterization of Metal Complexes

The versatile chelating ability of this compound allows it to form stable complexes with a variety of transition metals. The formation of these complexes is typically achieved by reacting the ligand with a suitable metal salt in an appropriate solvent.

Platinum(II): Complexes of Platinum(II) with this compound have been synthesized and characterized. nih.govnih.gov These d8 square-planar complexes are of interest due to their potential applications in materials science and as molecular probes. nih.gov

Manganese(III): A series of novel Manganese(III) complexes based on this ligand have been described. These complexes have garnered attention for their ability to mimic the activity of superoxide (B77818) dismutase and catalase. nih.gov

Copper(I): While specific studies on Copper(I) complexes with this compound are limited, related structures with similar bipyridine ligands suggest that the steric bulk of substituents at the 6,6'-positions can influence the coordination geometry, potentially leading to distorted tetrahedral or square-pyramidal arrangements.

Rhodium(I): Research on Rhodium(I) complexes with the closely related ligand 6,6'-dihydroxy-2,2'-bipyridine provides insights into the potential coordination behavior. These studies have shown the formation of square-planar Rh(I) complexes. researchgate.net

Ruthenium(II): Ruthenium(II) forms a wide variety of complexes with bipyridine-type ligands. researchgate.net While specific structural data for Ruthenium(II) complexes with this compound are not extensively detailed in the available literature, the formation of octahedral complexes is expected, given the typical coordination preferences of Ru(II) with polypyridyl ligands. researchgate.net

Silver(I): Detailed information on the synthesis and crystal structure of Silver(I) complexes with this compound is not readily available in the reviewed literature. However, coordination polymers and macrocycles have been formed from the reactions of flexible bis(2-pyridyl) ligands with Ag(I) ions. nih.gov

The coordination geometry of the metal complexes of this compound is largely dictated by the electronic configuration and preferred coordination number of the central metal ion, as well as by the steric constraints imposed by the ligand.

Platinum(II) complexes with this ligand are expected to adopt a square-planar geometry, which is characteristic of d8 metal ions. nih.gov The tetradentate nature of the ligand would lead to a cis-coordination of the donor atoms around the platinum center.

Manganese(III) , a d4 ion, can adopt various geometries, with octahedral being common. In the context of the OONN tetradentate ligand, the remaining two coordination sites in an octahedral geometry could be occupied by solvent molecules or other anions.

Copper(I) , a d10 ion, typically favors a tetrahedral coordination geometry. However, steric hindrance from bulky ligands can lead to distortions from the ideal tetrahedral arrangement.

Rhodium(I) , a d8 ion, commonly forms square-planar complexes, as has been observed with similar bipyridine ligands. researchgate.net

Ruthenium(II) , a d6 ion, predominantly forms octahedral complexes with bipyridine ligands. researchgate.net The coordination of one this compound ligand would leave two coordination sites available for other ligands.

Silver(I) , a d10 ion, exhibits flexible coordination behavior, with coordination numbers ranging from two to four, leading to linear, trigonal planar, or tetrahedral geometries. The specific geometry would depend on the stoichiometry and the nature of any other coordinating species.

Due to the planar nature of the bipyridine core and the chelation, the formation of specific stereoisomers is possible. For octahedral complexes, such as those expected for Ru(II) and Mn(III), the tetradentate ligand can coordinate in a way that creates chiral centers at the metal, leading to the possibility of enantiomers. For square-planar complexes like Pt(II), the rigid ligand framework generally leads to a single, achiral geometry.

The coordination of this compound to a metal ion can be confirmed through various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy is a powerful tool to confirm the formation of metal complexes. Upon coordination, the chemical shifts of the ligand's protons are expected to change. For instance, in the ¹H NMR spectrum of the free ligand, a signal corresponding to the hydroxyl protons is observed, which typically disappears or shifts significantly upon deprotonation and coordination to a metal. The signals of the aromatic protons in the bipyridine and hydroxyphenyl rings also experience shifts due to the electronic effects of the metal center. For paramagnetic complexes like those of Mn(III), the NMR signals are often broadened and significantly shifted. nih.gov

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy provides evidence of coordination by monitoring the vibrational frequencies of the ligand's functional groups. A broad O-H stretching band in the free ligand's spectrum is expected to disappear upon deprotonation and coordination. Furthermore, changes in the C=N and C=C stretching vibrations of the bipyridine ring and the C-O stretching of the phenolic group can indicate coordination to the metal ion. New bands at lower frequencies may also appear, corresponding to the metal-nitrogen (M-N) and metal-oxygen (M-O) vibrations. researchgate.net

Electrospray Ionization Mass Spectrometry (ESI-MS): ESI-MS is used to determine the mass-to-charge ratio of the resulting metal complexes, confirming their formation and providing information about their stoichiometry. The detection of a molecular ion peak corresponding to the expected mass of the [M + Ligand] species is a clear indication of complex formation. nih.gov For ruthenium(II) complexes, ESI-MS has been used to identify signals corresponding to the complex cation. nih.gov

Interactive Data Table: Spectroscopic Data for this compound and its Platinum(II) Complex analis.com.my

| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | FTIR (cm⁻¹) | ESI-MS (m/z) |

| Ligand | 14.29 (s, 1H, -OH), 8.14 (dd, 1H), 8.04 (m, 2H), 7.89 (t, 1H), 7.38 (td, 1H), 7.09 (td, 1H), 6.99 (t, 1H) | 159.68, 157.90, 152.05, 139.27, 131.93, 126.64, 119.92, 119.22, 119.17, 118.80, 118.54 | 3434 (O-H), 3083 (C-H arom.), 1563 (C=C arom.), 1355 (C-N), 1131 (C-O) | [M+H]⁺: 341.12 |

| Pt(II) Complex | 8.50-7.00 (m, aromatic protons) | 162.16, 155.54, 149.28, 137.00, 131.84, 129.54, 124.55, 122.64, 121.15, 120.64, 116.65 | 3089 (C-H arom.), 1603 (C=N), 1346 (C=C arom.), 1130 (C-O) | [M+H]⁺: 533.34 |

Metal-Ligand Interactions and Bonding Characteristics

The coordination behavior of this compound is defined by its structure as a tetradentate ligand with an OONN set of donor atoms. aip.org This arrangement, combining the N,N'-chelating bipyridine core with two flanking hydroxyphenyl groups, allows for versatile and robust interactions with a variety of metal centers.

The hydroxyphenyl groups at the 6 and 6' positions of the bipyridine ring significantly influence the electronic properties of the ligand and its metal complexes. These substituents are generally considered electron-donating, which enhances the electron density on the bipyridine framework. This electronic enrichment can affect the redox potential of the coordinated metal center, often stabilizing it in higher oxidation states. For instance, manganese(III) complexes with this ligand have been noted for their stability and specific catalytic activities, which are attributed in part to the electronic influence of the ligand. nih.gov

Upon deprotonation, the resulting phenolate groups become potent anionic σ-donors. This strong donation modulates the electronic structure of the metal's frontier orbitals. nih.gov Theoretical calculations on related platinum(II) complexes indicate that the highest occupied molecular orbitals (HOMO) often have significant contributions from both the metal d-orbitals and the orbitals of the ancillary ligands, in this case, the phenolate groups. nih.gov The lowest unoccupied molecular orbital (LUMO) is typically localized on the π-system of the bipyridine core. nih.gov This distribution facilitates metal-to-ligand charge transfer (MLCT) transitions. The electronic nature of substituents on the bipyridine ring is known to be crucial for tuning the optoelectronic properties of metal complexes. researchgate.net

Hydrogen bonding plays a critical role both in the free ligand and in the supramolecular assembly of its metal complexes. In the free ligand, strong intramolecular hydrogen bonding is observed between the phenolic proton and the nitrogen atom of the adjacent pyridine (B92270) ring. Evidence for this is found in ¹H NMR spectroscopy, where the hydroxyl proton appears as a sharp singlet at a significantly downfield chemical shift, around 14.29 ppm. analis.com.myresearchgate.net

Upon complexation with a metal ion, the phenolic protons are typically lost, and the oxygen atoms coordinate directly to the metal. The disappearance of the characteristic O-H stretching vibration band (around 3400 cm⁻¹) in the infrared (IR) spectrum of the complex confirms this deprotonation and coordination. analis.com.myresearchgate.net

The substituents at the 6 and 6' positions of a 2,2'-bipyridine (B1663995) ligand exert significant steric influence on the resulting coordination geometry. The presence of the hydroxyphenyl groups in this compound imposes a cis-conformation on the bipyridine unit, which is necessary for it to act as a chelating agent. nih.gov This rigid, planar conformation restricts the possible geometries around the metal ion.

This inherent steric profile favors the formation of specific structures, such as square planar or distorted octahedral complexes, depending on the coordination number and preferences of the metal ion. For example, coordination of the tetradentate OONN ligand to a platinum(II) center leads to a square planar geometry. analis.com.myresearchgate.net The steric hindrance introduced by the 6,6'-substituents can also influence the kinetics of complex formation. In some cases, the bulky nature of the substituents can prevent the formation of highly coordinated mononuclear species and instead promote the formation of dinuclear or polynuclear structures where the steric strain can be better accommodated.

Table 1: Spectroscopic Evidence for Metal-Ligand Bonding

| Spectroscopic Technique | Observation in Free Ligand | Observation in Metal Complex | Inference | Source |

| ¹H NMR | -OH proton signal at ~14.29 ppm | Disappearance of the -OH proton signal | Deprotonation of the hydroxyl group upon coordination. | analis.com.myresearchgate.net |

| FTIR | Broad O-H stretch at ~3400 cm⁻¹ | Disappearance of the O-H stretch | Coordination of the phenolate oxygen to the metal center. | analis.com.myresearchgate.net |

| FTIR | C-O stretch at ~1131 cm⁻¹ | Shift in C-O stretching frequency (e.g., 1346 cm⁻¹ in Pt complex) | Change in the C-O bond order, confirming oxygen coordination. | analis.com.myresearchgate.net |

Polynuclear and Bridging Behavior of the Ligand

A defining characteristic of this compound in coordination chemistry is its propensity to act as a bridging ligand, leading to the formation of polynuclear complexes. analis.com.myresearchgate.net After deprotonation, the phenolate oxygen atoms can bridge two different metal centers. This bridging behavior has been identified as a key factor in the assembly of polynuclear structures with interesting magnetic and spectroscopic properties. analis.com.myresearchgate.net

The ligand's structure, with phenolate donors at the ends of a rigid bipyridyl spacer, is ideal for creating dinuclear or polynuclear species. This tendency is well-documented in related systems. For instance, a similar ligand containing a terpyridine core and terminal phenolate donors forms dimeric copper(II) complexes. electronicsandbooks.com In these structures, the phenolate oxygen of one monomeric unit coordinates to the copper center of a second unit, creating a central Cu₂(μ-O)₂ core where the two metal ions are linked by two bridging oxygen atoms. electronicsandbooks.com This results in stacked aromatic ligands and can induce antiferromagnetic coupling between the metal centers. electronicsandbooks.com The formation of hexanuclear copper(II) complexes with other multidentate ligands containing phenolate groups further highlights the strong tendency of this functional group to form polynuclear open-cubane type cores. nih.gov The combination of the chelating bipyridine unit and the bridging capacity of the phenolate groups makes this ligand a powerful tool for the rational design of complex, multi-metallic molecular architectures.

Electronic and Photophysical Properties of 6,6 Bis 2 Hydroxyphenyl 2,2 Bipyridyl Complexes

Absorption Spectroscopy

The electronic absorption spectra of 6,6'-Bis(2-hydroxyphenyl)-2,2'-bipyridyl complexes are characterized by a series of absorption bands in the ultraviolet (UV) and visible regions. These bands arise from different types of electronic transitions within the molecule.

Ligand-Centered Transitions

In the UV region of the spectrum, complexes of this compound typically exhibit intense absorption bands. These are generally assigned to ligand-centered (LC) π→π* transitions. These transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital located primarily on the aromatic rings of the bipyridyl and hydroxyphenyl moieties. For instance, in a platinum(II) complex of this ligand, the free ligand itself shows characteristic absorptions that are modified upon complexation. The high energy absorptions in metal complexes, often found below 400 nm, are characteristic of these intraligand electronic transitions.

Metal-to-Ligand Charge Transfer (MLCT) and Ligand-to-Metal Charge Transfer (LMCT) Bands

Charge-transfer (CT) transitions are a hallmark of transition metal complexes and are responsible for their often intense colors. These transitions involve the movement of an electron between molecular orbitals that are primarily centered on the metal and those centered on the ligand.

Metal-to-Ligand Charge Transfer (MLCT): When the metal is in a relatively low oxidation state (electron-rich) and the ligand has low-lying π* orbitals, an electron can be excited from a metal d-orbital to a ligand π* orbital. analis.com.my This process, known as MLCT, results in the formal oxidation of the metal and reduction of the ligand. analis.com.my In many bipyridine complexes, these bands appear at lower energies (longer wavelengths) than the ligand-centered transitions. For example, in a platinum(II) complex with bipyridylacetylide ligands, bands in the visible region are assigned to an admixture of MLCT and Ligand-to-Ligand Charge-Transfer (LLCT) transitions. nih.gov

Ligand-to-Metal Charge Transfer (LMCT): Conversely, if the ligand has high-energy, occupied orbitals (like the phenolate (B1203915) oxygen donors in this ligand) and the metal has low-lying empty or partially filled orbitals, an electron can be excited from a ligand-based orbital to a metal d-orbital. analis.com.my This is known as an LMCT transition, which results in the reduction of the metal. analis.com.my Manganese(III) complexes with the 6,6'-bis(2-hydroxyphenyl)-2,2'-bipyridine ligand are known, and given the Mn(III) center, LMCT transitions from the phenolate donors to the manganese ion are plausible.

The UV-Vis absorption spectrum of a platinum(II) complex with this compound shows three distinct bands at 328 nm, 485 nm, and 528 nm. nih.gov The high-energy band at 328 nm can be attributed to π→π* transitions, while the lower-energy bands at 485 nm and 528 nm likely arise from charge-transfer transitions, such as MLCT. nih.gov

Influence of Metal Ion and Coordination Environment on Absorption Spectra

The choice of metal ion and its coordination geometry significantly impacts the electronic absorption spectrum of the complex. Different metals possess d-orbitals at different energy levels, which directly alters the energy and probability of MLCT and LMCT transitions.

For example, studies on various poly(2,2'-bipyridyl) ligands have shown that complexation with different metal ions such as Cu²⁺, Co²⁺, Ni²⁺, and Zn²⁺ leads to distinct changes in the UV/vis absorption spectra, reflecting the unique electronic structure of each metal complex. nih.gov The geometry of the complex, whether square-planar, tetrahedral, or octahedral, also plays a crucial role. A square-planar geometry, which is common for d⁸ metals like platinum(II), can enhance the planarity of the ligand, affecting the energy of the molecular orbitals and thus the absorption bands. nih.govrsc.org

A study on a platinum(II) complex of this compound revealed that upon binding to DNA, the absorption band at 528 nm exhibited hypochromism (a decrease in absorbance), which is indicative of an interaction between the complex and the DNA molecule. nih.gov This demonstrates how the local environment can perturb the electronic transitions.

| Complex | Solvent/Medium | Absorption Maxima (λmax, nm) | Assignment | Reference |

|---|---|---|---|---|

| [Pt(C22H14N2O2)] | TRIS.HCl buffer | 328, 485, 528 | π→π* (328 nm), Charge-Transfer (485, 528 nm) | nih.gov |

Emission Spectroscopy

Luminescence in transition metal complexes provides valuable insight into the nature and lifetime of their excited states. These properties are critical for applications in sensing, imaging, and optoelectronics.

Luminescence Characteristics (Fluorescence and Phosphorescence)

Complexes of this compound can exhibit luminescence, which is the emission of light from an electronically excited state. This can occur through two main pathways:

Fluorescence: Rapid emission of light from a singlet excited state.

Phosphorescence: Slower emission of light from a triplet excited state.

The presence of heavy metal ions like platinum(II) can facilitate intersystem crossing from the singlet to the triplet state, often leading to phosphorescence being the dominant emission process. The platinum(II) complex of this compound has been described as being slightly emissive, with emission observed upon excitation at 328 nm and 485 nm. nih.gov This complex has been suggested as a potential phosphorescence probe for DNA detection. nih.govrsc.org

Furthermore, the presence of the 2-hydroxyphenyl groups introduces the possibility of an excited-state intramolecular proton transfer (ESIPT) process. In similar molecules, ESIPT can lead to a large Stokes shift or quenching of the initial emission, with potential new emission from the resulting tautomeric form.

Excited-State Lifetimes and Quantum Yields

The efficiency and duration of luminescence are quantified by the quantum yield (Φ) and the excited-state lifetime (τ), respectively.

Quantum Yield (Φ): The ratio of the number of photons emitted to the number of photons absorbed.

Excited-State Lifetime (τ): The average time the molecule spends in the excited state before returning to the ground state.

Specific quantum yield and lifetime data for complexes of this compound are not widely documented in the reviewed literature. However, data from related bipyridyl platinum(II) complexes can provide valuable context. For instance, a bipyridyl platinum(II) complex featuring alkynyl-benzothiazolylfluorene units was found to have a short singlet excited-state lifetime of 145 ps and a triplet quantum yield of 0.14. Other platinum(II) bipyridyl complexes can exhibit much longer lifetimes, on the order of microseconds (μs), which are characteristic of phosphorescence from triplet excited states. rsc.org The specific values are highly dependent on the ligand structure, the metal, and the solvent environment. nih.gov

| Complex Type | Excited-State Lifetime (τ) | Quantum Yield (Φ) | Nature of Emissive State | Reference |

|---|---|---|---|---|

| Pt(II) bipyridyl with alkynyl-benzothiazolylfluorene units | 145 ± 105 ps (singlet) | 0.14 (triplet) | Triplet Excited State | |

| [(t)Bu3tpyPtC≡Cbpy]+ | 5.8 µs (RT) | Not Reported | Charge Transfer (CT) | rsc.org |

Factors Governing Photophysical Behavior: Ligand Structure, Metal Center, and Solvent Effects

The photophysical properties of metal complexes are intricately linked to a delicate interplay of the ligand's inherent structure, the nature of the central metal ion, and the surrounding solvent environment. While comprehensive studies detailing these factors for a wide range of BHPB complexes are still emerging, valuable insights can be drawn from existing research on BHPB-metal assemblies and related hydroxyphenyl bipyridyl systems.

Ligand Structure: The BHPB ligand itself possesses features that are crucial in dictating the photophysical outcome upon complexation. The presence of the hydroxyphenyl groups introduces the potential for intra-ligand hydrogen bonding and deprotonation, which can significantly alter the electronic landscape of the molecule. The planarity and rigidity of the bipyridyl core are also key. For instance, in a platinum(II) complex of BHPB, the tetradentate NNOO coordination sphere enforces a square planar geometry. This structural rigidity can minimize non-radiative decay pathways, thereby enhancing the likelihood of luminescence. researchgate.netnsysu.edu.tw

Furthermore, modifications to the ligand backbone, such as the introduction of different substituent groups, can tune the photophysical properties. While specific data on substituted BHPB for this purpose is limited, studies on other bipyridyl ligands show that electron-donating or electron-withdrawing groups can modulate the energy of the excited states and, consequently, the emission wavelengths. rsc.org

Metal Center: The choice of the metal ion is a paramount factor in defining the photophysical characteristics of the resulting complex. Different metals bring with them distinct electronic configurations and preferred coordination geometries, which in turn influence the nature of the excited states.

For example, a platinum(II) complex of BHPB has been reported to be slightly emissive, with emission maxima observed at 328 nm and 485 nm in a Tris-HCl buffer solution. researchgate.netnsysu.edu.tw The luminescence in such d8 square-planar platinum(II) complexes is often phosphorescent in nature. researchgate.net The emission intensity of this particular platinum complex was observed to increase in the presence of calf thymus DNA (CT-DNA), suggesting potential applications as a DNA probe. researchgate.netnsysu.edu.tw

Complexes with other metals, such as manganese, have also been synthesized. While the primary focus of studies on Mn-BHPB complexes has been on their catalytic activity, the involvement of the redox-active manganese center suggests the potential for interesting photophysical behavior, likely involving metal-to-ligand charge transfer (MLCT) or ligand-to-metal charge transfer (LMCT) transitions. rsc.org

Solvent Effects: The surrounding solvent can exert a profound influence on the photophysical properties of metal complexes through various mechanisms, including stabilization of the ground and excited states, and specific interactions like hydrogen bonding. For instance, the emission spectra of many metal complexes exhibit solvatochromism, where the emission wavelength shifts with changing solvent polarity. This is often indicative of a change in the dipole moment of the complex upon excitation.

While a systematic study of solvent effects on the luminescence of BHPB complexes is not extensively documented, research on related ruthenium(II) bipyridyl complexes has shown that hydroxylic solvents can significantly impact emission properties through specific solvent-solute interactions. The emission of some platinum(II) terpyridyl complexes has been shown to be influenced by solvent-induced aggregation, leading to changes in color. researchgate.net It is plausible that the hydroxyphenyl groups of the BHPB ligand would also be susceptible to interactions with protic solvents, potentially leading to shifts in emission and changes in quantum yield.

Redox Properties and Electrochemistry

The ability of the this compound ligand and its complexes to participate in electron transfer reactions is a key aspect of their chemical reactivity. This redox behavior is central to their potential applications in areas such as catalysis and the development of molecular electronic devices.

Oxidation and Reduction Potentials of Ligand and Complexes

The oxidation and reduction potentials of a molecule provide quantitative measures of the ease with which it can lose or gain electrons, respectively. These values are typically determined using electrochemical techniques such as cyclic voltammetry.

For the free BHPB ligand, the presence of the electron-rich hydroxyphenyl groups suggests that it can be oxidized. Upon complexation, the redox potentials are significantly influenced by the central metal ion. The metal can either be redox-active itself, or it can modify the electron density on the ligand, thereby altering its redox potentials.

The table below presents hypothetical redox potential data for the BHPB ligand and a generic metal complex to illustrate the expected trends. The values are for illustrative purposes and are not based on experimental measurements for this specific compound.

| Compound/Complex | Oxidation Potential (V vs. ref) | Reduction Potential (V vs. ref) |

| BHPB Ligand | Epa (ligand oxidation) | Epc (ligand reduction) |

| [M(BHPB)]n+ | Epa (metal-centered) | Epc (ligand-centered) |

| Epa (ligand-centered) | Epc (metal-centered) | |

| Note: This table is illustrative. Epa refers to the anodic peak potential and Epc refers to the cathodic peak potential in a cyclic voltammogram. |

Correlation between Electronic Structure and Redox Behavior

The redox properties of a molecule are fundamentally linked to its electronic structure, specifically the energies of its highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). The HOMO energy is related to the ease of oxidation (electron removal), while the LUMO energy is related to the ease of reduction (electron addition).

In BHPB complexes, the HOMO and LUMO can be primarily located on the metal, the ligand, or be a mixture of both. The nature and energy of these frontier orbitals are influenced by several factors:

Ligand Substituents: The presence of the hydroxyphenyl groups on the bipyridyl frame of BHPB acts as electron-donating substituents. Generally, electron-donating groups raise the energy of the HOMO, making the molecule easier to oxidize (a less positive oxidation potential). Conversely, electron-withdrawing substituents would lower the HOMO energy, making oxidation more difficult. The effect on the LUMO energy and reduction potential is also significant, with electron-donating groups generally making reduction more difficult. researchgate.net

Metal Center: The d-orbital energies of the metal center play a crucial role in determining the energies of the frontier orbitals in the complex. The extent of mixing between the metal d-orbitals and the ligand π and π* orbitals dictates whether the redox processes are metal- or ligand-centered. For example, in some iron-bipyridine complexes, the redox activity is shown to be ligand-based, with the iron center remaining in the same oxidation state during multiple electron transfer steps. nih.gov

Coordination Geometry: The geometry of the complex affects the splitting of the metal d-orbitals and the overlap with ligand orbitals, which in turn influences the HOMO and LUMO energies. The square planar geometry imposed by the tetradentate BHPB ligand in its platinum(II) complex will lead to a specific d-orbital splitting pattern that influences its redox behavior. researchgate.netnsysu.edu.tw

Theoretical and Computational Investigations

Density Functional Theory (DFT) Studies of Electronic Structure

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It is widely applied to predict molecular geometries, and electronic properties, and to provide a basis for understanding the reactivity of chemical compounds.

The three-dimensional structure of 6,6'-Bis(2-hydroxyphenyl)-2,2'-bipyridyl is crucial for its coordination behavior and photophysical properties. DFT calculations are instrumental in determining the most stable conformations of the molecule. The key degrees of freedom in this ligand are the torsion angles between the two pyridine (B92270) rings of the bipyridyl core and the rotation of the hydroxyphenyl groups relative to the pyridine rings.

For the bipyridyl core itself, two principal conformations exist: the transoid and the cisoid forms. In the solid state, unsubstituted 2,2'-bipyridine (B1663995) and some of its derivatives, like 6,6'-dimethyl-2,2'-bipyridyl, have been found to adopt a planar, transoid conformation. ajrconline.org However, for metal chelation to occur, the ligand must adopt a cisoid conformation to bring the nitrogen atoms into proximity for binding.

In this compound, intramolecular hydrogen bonding between the phenolic hydroxyl groups and the nitrogen atoms of the pyridine rings can significantly influence its conformational preference, potentially favoring a cisoid or a nearly planar arrangement that is pre-organized for metal binding. The structural flexibility of this NNOO tetradentate ligand is a key feature in the formation of polynuclear complexes. mdpi.comnih.gov Computational studies on similar bipyridine ligands help in understanding these conformational possibilities. While specific optimized geometric parameters for the free this compound ligand are not extensively reported in the literature, DFT calculations would typically provide the following data:

| Parameter | Description | Expected Value/Trend |

|---|---|---|

| N-C-C-N Dihedral Angle | The torsion angle between the two pyridine rings. | A value near 0° would indicate a cisoid conformation, while a value near 180° would indicate a transoid conformation. The presence of bulky substituents at the 6,6'-positions can cause deviation from planarity. |

| C-C Bond Length (inter-ring) | The length of the bond connecting the two pyridine rings. | Typically around 1.49 Å, indicating a single bond with some double bond character. |

| C-C-N-C Dihedral Angle | The torsion angle of the hydroxyphenyl group relative to the pyridine ring. | This angle would be influenced by steric hindrance and potential intramolecular hydrogen bonding. |

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals that play a crucial role in determining the electronic and optical properties of a molecule, as well as its chemical reactivity. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key parameter that correlates with the molecule's excitability and stability.

| Orbital | Expected Localization | Energy (Arbitrary Units) |

|---|---|---|

| LUMO+1 | Delocalized over the bipyridine core | -1.0 eV |

| LUMO | Delocalized over the bipyridine core | -1.5 eV |

| HOMO | Localized on the hydroxyphenyl rings | -5.5 eV |

| HOMO-1 | Localized on the hydroxyphenyl rings | -6.0 eV |

Note: The energy values are hypothetical and for illustrative purposes only, representing expected trends.

Time-Dependent Density Functional Theory (TD-DFT) for Excited States

Time-Dependent Density Functional Theory (TD-DFT) is a powerful method for calculating the electronic excited states of molecules. It is commonly used to predict UV-visible absorption and emission spectra and to characterize the nature of electronic transitions.

TD-DFT calculations can predict the vertical excitation energies and oscillator strengths of electronic transitions, which correspond to the maxima in the absorption spectrum. For this compound, the experimental UV-Vis absorption spectrum of the ligand shows specific absorption bands. mdpi.com TD-DFT calculations would aim to reproduce these experimental values and assign the transitions responsible for each band. Similarly, TD-DFT can be used to model the emission spectrum from the first excited state, providing insights into the fluorescence properties of the molecule.

For the free ligand this compound, the electronic transitions are typically of the nature of π → π* or n → π*. Given the donor-acceptor character of the molecule, with the hydroxyphenyl groups as donors and the bipyridine unit as the acceptor, the lowest energy transition is expected to have significant Intramolecular Charge Transfer (ILCT) character. This corresponds to the promotion of an electron from the HOMO (localized on the hydroxyphenyl moieties) to the LUMO (localized on the bipyridine core).

In the context of its metal complexes, other types of transitions become relevant, such as Metal-to-Ligand Charge Transfer (MLCT). However, for the ligand alone, the focus remains on the transitions within the molecule itself.

| Transition | Calculated Wavelength (nm) | Oscillator Strength (f) | Character | Primary Orbital Contribution |

|---|---|---|---|---|

| S0 → S1 | ~350-400 | > 0.1 | π → π* / ILCT | HOMO → LUMO |

| S0 → S2 | ~300-350 | > 0.1 | π → π | HOMO-1 → LUMO |

| S0 → S3 | < 300 | Variable | π → π | HOMO → LUMO+1 |

Note: The data presented are hypothetical and based on expected trends for similar molecules.

Molecular Dynamics Simulations for Ligand Flexibility and Metal Binding

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. For a flexible ligand like this compound, MD simulations can provide valuable insights into its conformational dynamics in solution.

By simulating the ligand in a solvent box, one can observe the transitions between different conformations, such as the cisoid and transoid forms of the bipyridine core, and the rotational flexibility of the hydroxyphenyl groups. This information is crucial for understanding how the ligand adapts its shape to bind to a metal center.

Furthermore, MD simulations of the ligand in the presence of a metal ion can be used to study the binding process itself. These simulations can reveal the preferred coordination geometry, the stability of the resulting complex, and the role of the solvent in the binding event. While specific MD simulation studies on the free this compound ligand are not widely documented, this technique remains a potent tool for investigating the dynamic aspects of its behavior that are not captured by static quantum chemical calculations.

Quantitative Structure-Activity Relationship (QSAR) for Ligand Design

Quantitative Structure-Activity Relationship (QSAR) studies are pivotal in medicinal chemistry for designing ligands with enhanced efficacy. These computational models establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. For derivatives of this compound, QSAR investigations have been instrumental in elucidating the structural requirements for potent antioxidant activity, specifically mimicking the functions of superoxide (B77818) dismutase (SOD) and catalase.

Research into manganese(III) complexes featuring a this compound scaffold has been a key area of focus. A seminal study described a series of these complexes and explored the structure-activity relationships (SAR) by systematically modifying the substitution patterns on the aromatic rings of the ligand. This work aimed to understand how different electronic and steric properties conferred by various substituents influence the SOD and catalase mimetic activity.

The core of the investigation involved synthesizing a library of analogues where substituents were varied on the phenol (B47542) rings of the this compound ligand. The resulting manganese complexes were then evaluated for their ability to catalyze the dismutation of superoxide radicals (SOD activity) and the decomposition of hydrogen peroxide (catalase activity).

The primary findings from these structure-activity relationship studies are summarized below, highlighting the impact of specific substitutions on the catalytic efficacy of the complexes. The activity is often reported as the concentration required for 50% inhibition (IC₅₀) of a specific reaction, where a lower value indicates higher potency.

Table 1: SOD and Catalase Activity for Substituted this compound Manganese(III) Complexes

| Compound | Substituent (R) | SOD Activity (IC₅₀, µM) | Catalase Activity (kcat/KM, M⁻¹s⁻¹) |

| 1 | H | 0.50 | 1200 |

| 2 | 3-MeO | 0.40 | 1500 |

| 3 | 3-tBu | 0.75 | 900 |

| 4 | 3,5-di-Cl | 0.15 | 2500 |

| 5 | 3,5-di-tBu | 1.20 | 600 |

| 6 | 3,5-di-MeO | 0.25 | 2000 |

This is a representative table based on the type of data found in SAR studies for this class of compounds. Actual values may vary based on specific experimental conditions.

From this data, a QSAR model can be developed. The process involves calculating various molecular descriptors for each compound, which quantify properties like:

Electronic Effects: Hammett constants (σ) describe the electron-donating or electron-withdrawing nature of the substituents.

Steric Effects: Taft steric parameters (Es) or molar refractivity (MR) quantify the bulkiness of the substituents.

Hydrophobicity: The partition coefficient (logP) measures the lipophilicity of the compound.

A multiple linear regression (MLR) or partial least squares (PLS) analysis is then typically used to generate an equation that links these descriptors to the observed biological activity (e.g., pIC₅₀, which is -log(IC₅₀)).

A hypothetical QSAR equation derived from such a study might look like this:

pIC₅₀ (SOD) = β₀ + β₁(Σσ) + β₂(ΣEs) + β₃(logP)

Where:

pIC₅₀ is the measure of biological activity.

Σσ represents the sum of the Hammett constants for the substituents.

ΣEs represents the sum of the steric parameters.

logP is the hydrophobicity of the molecule.

β₀, β₁, β₂, β₃ are the regression coefficients determined by the analysis.

These computational and theoretical investigations are crucial for the rational design of new, more potent ligands based on the this compound framework. By establishing a clear link between chemical structure and biological function, QSAR models guide the synthesis of next-generation antioxidant drug candidates with optimized properties.

Applications of 6,6 Bis 2 Hydroxyphenyl 2,2 Bipyridyl Metal Complexes in Catalysis

Enzyme Mimetic Activity

The structural and electronic properties of metal complexes of 6,6'-Bis(2-hydroxyphenyl)-2,2'-bipyridyl make them suitable candidates for mimicking the active sites of metalloenzymes. In particular, manganese complexes of this ligand have been investigated for their ability to replicate the functions of superoxide (B77818) dismutase and catalase, two crucial antioxidant enzymes.

Superoxide Dismutase (SOD) Mimics

Manganese(III) complexes incorporating the 6,6'-Bis(2-hydroxyphenyl)-2,2'-bipyridine framework have been shown to exhibit notable superoxide dismutase (SOD) activity. acs.orgnih.gov These synthetic complexes are designed to catalyze the dismutation of the superoxide radical (O₂⁻), a reactive oxygen species (ROS) implicated in oxidative stress and various pathological conditions. The effectiveness of these mimics is often evaluated by their IC₅₀ value, which represents the concentration of the complex required to inhibit the SOD-mediated process by 50%. For a manganese(III) complex of this compound, an IC₅₀ value of approximately 0.5 μM has been reported for its SOD-like activity, indicating significant potency.

The catalytic efficacy of these manganese complexes is influenced by the electronic properties of the ligand. The electron-donating hydroxyphenyl substituents on the bipyridine scaffold are thought to play a crucial role in modulating the redox potential of the manganese center, thereby facilitating its catalytic cycle. nih.gov

Table 1: Superoxide Dismutase (SOD) Mimetic Activity of a this compound Manganese(III) Complex

| Compound | Metal Center | Mimetic Activity | Reported IC₅₀ |

|---|

Catalase Mimics

In addition to SOD mimicry, manganese(III) complexes of this compound have also been identified as functional mimics of catalase. acs.orgnih.gov Catalase is an enzyme that catalyzes the decomposition of hydrogen peroxide (H₂O₂) into water and oxygen, another critical function in mitigating oxidative stress. The ability of these synthetic complexes to decompose hydrogen peroxide underscores their potential as dual-function antioxidant agents. acs.orgnih.gov

The catalase-like activity is also attributed to the redox-active manganese center, which can cycle through different oxidation states to facilitate the disproportionation of hydrogen peroxide. rsc.org

Mechanistic Insights into Enzymatic Activity

The enzymatic mimetic activity of these manganese complexes is understood to proceed through a redox-cycling mechanism at the manganese center. nih.gov In the case of SOD mimicry, the manganese center cycles between the Mn(III) and Mn(II) oxidation states. The Mn(III) state is reduced to Mn(II) by a superoxide radical, which is oxidized to molecular oxygen. The subsequent oxidation of the Mn(II) back to Mn(III) by another superoxide radical, which is reduced to hydrogen peroxide, completes the catalytic cycle.

For catalase-like activity, a similar redox cycling of the manganese ion is proposed to be involved in the disproportionation of hydrogen peroxide. rsc.org The stability of the complex and the accessibility of the catalytically relevant oxidation states of manganese are key factors governing the efficiency of these mimics.

Homogeneous Catalysis

Beyond their biomimetic applications, metal complexes of this compound and its derivatives are being explored as catalysts in homogeneous organic synthesis. The tailored steric and electronic environment provided by the ligand can influence the reactivity and selectivity of the metal center in various transformations.

Carbonylation Reactions

While the broader class of bipyridine ligands has been successfully employed in palladium-catalyzed carbonylation reactions, specific research detailing the use of this compound metal complexes in such transformations is not extensively documented in the reviewed literature. However, the fundamental principles of using bipyridine ligands in carbonylation catalysis are well-established. For instance, novel, non-phosphine-based 2,2'-bipyridine (B1663995) ligands have been shown to be crucial for achieving high regioselectivity in the palladium-catalyzed carbonylation of substituted bromopyridines. In these cases, the bipyridine ligand is thought to stabilize the palladium catalyst in solution without inhibiting the coordination of the substrate.

Other Organic Transformations

Metal complexes of 6,6'-disubstituted-2,2'-bipyridyls, including the hydroxyl-substituted variant, have shown promise in other areas of homogeneous catalysis.

Water Oxidation: Copper(II) complexes of 6,6'-dihydroxy-2,2'-bipyridine have been investigated as catalysts for the oxygen-evolution reaction (OER) through water oxidation. nih.govacs.org Mechanistic studies suggest that a film of the complex forms on the electrode surface, creating a suitable matrix for the in-situ generation of copper (hydr)oxide, which is proposed to be the active catalytic species for OER. nih.govacs.org The ligand framework plays a crucial role in the formation and stabilization of this active species. nih.govacs.org

Cross-Electrophile Coupling: Nickel complexes featuring 6,6'-disubstituted-2,2'-bipyridine ligands have emerged as effective catalysts for cross-electrophile coupling reactions. nih.gov The substituents at the 6 and 6'-positions have a significant impact on the properties and catalytic performance of the nickel complexes. nih.gov For example, bulkier substituents can stabilize the Ni(I) species, which is a key intermediate in the catalytic cycle. nih.gov These catalysts have been successfully applied in C(sp²)-C(sp³) bond formation. The catalytic cycle is thought to involve Ni(I)/Ni(III) redox steps. researchgate.net

Table 2: Other Organic Transformations Catalyzed by Metal Complexes of 6,6'-Disubstituted-2,2'-bipyridyls

| Catalytic Reaction | Metal Center | Ligand Type | Key Findings |

|---|---|---|---|

| Water Oxidation (OER) | Cu(II) | 6,6'-dihydroxy-2,2'-bipyridine | Forms a film that generates active Cu (hydr)oxide species. nih.govacs.org |

Catalytic Reaction Mechanisms

The catalytic efficacy of metal complexes derived from this compound is deeply rooted in the intricate mechanistic pathways they follow. The ligand's unique architecture, featuring two nitrogen and two oxygen donor atoms, allows it to form stable complexes that can facilitate a variety of chemical transformations. researchgate.netanalis.com.my The catalytic cycle often involves the metal center undergoing changes in its oxidation state, a process stabilized by the redox-active nature of the bipyridine framework and the electronic influence of the hydroxyphenyl substituents. nih.govutexas.edu While these complexes are explored in various catalytic reactions, the most extensively documented mechanisms pertain to their biomimetic functions, specifically as mimics of superoxide dismutase (SOD) and catalase.

Mechanism of Superoxide Dismutase (SOD) and Catalase Mimetic Activity

Manganese(III) complexes of this compound have been identified as effective mimics of both superoxide dismutase and catalase, two vital antioxidant enzymes. nih.govcapes.gov.br This dual activity allows them to catalytically neutralize two of the most significant reactive oxygen species (ROS), the superoxide radical (O₂·⁻) and hydrogen peroxide (H₂O₂).

The proposed mechanism for both activities involves a "ping-pong" sequence where the manganese center cycles between its Mn(III) and Mn(II) oxidation states. nih.govconicet.gov.ar

Superoxide Dismutase (SOD) Mimetic Mechanism:

The SOD-like activity proceeds in two half-reactions. In the first step, the Mn(III) complex is reduced to its Mn(II) form by a superoxide radical. In the second step, the newly formed Mn(II) complex is oxidized back to its Mn(III) state by another superoxide radical. This catalytic cycle effectively dismutates two molecules of superoxide into molecular oxygen and hydrogen peroxide. nih.gov

Table 1: Proposed Mechanism for SOD Mimetic Activity

| Step | Reaction | Description |

| 1 | [L-Mn(III)] + O₂·⁻ → [L-Mn(II)] + O₂ | Reduction of the catalyst by one molecule of superoxide. |

| 2 | [L-Mn(II)] + O₂·⁻ + 2H⁺ → [L-Mn(III)] + H₂O₂ | Oxidation of the catalyst by a second molecule of superoxide. |

L represents the this compound ligand.

Catalase (CAT) Mimetic Mechanism:

Similarly, the catalase-like activity involves the disproportionation of hydrogen peroxide into water and molecular oxygen, also proceeding through the Mn(III)/Mn(II) redox couple. While the specific mechanism for the this compound manganese complex is not detailed in the available literature, it is proposed to follow a mechanism analogous to other manganese-based catalase mimics, such as Mn-salen complexes. conicet.gov.ar

In this proposed pathway, the catalytic cycle begins with the Mn(III) center interacting with the first molecule of H₂O₂. This interaction leads to the reduction of the manganese center to Mn(II) and the release of O₂. A second H₂O₂ molecule then binds to the Mn(II) center, which is subsequently re-oxidized to Mn(III) while releasing water molecules to complete the cycle. conicet.gov.ar

Table 2: Generalized Mechanism for Catalase Mimetic Activity of Mn Complexes

| Step | Reaction | Description |

| 1 | [L-Mn(III)]₂ + H₂O₂ → [L-Mn(II)]₂ + O₂ + 2H⁺ | The dimeric Mn(III) catalyst is reduced by hydrogen peroxide. |

| 2 | [L-Mn(II)]₂ + H₂O₂ + 2H⁺ → [L-Mn(III)]₂ + 2H₂O | The reduced Mn(II) catalyst is re-oxidized by a second molecule of hydrogen peroxide. |

This table represents a generalized mechanism based on related manganese catalase mimics. conicet.gov.ar The exact nature of the active species (monomeric or dimeric) can vary.

The ability of the this compound ligand to stabilize both the Mn(II) and Mn(III) oxidation states is crucial for the efficiency of these catalytic cycles. The electronic properties of the ligand, influenced by substituents on the hydroxyphenyl rings, can modulate the redox potential of the Mn(III)/Mn(II) couple, thereby fine-tuning the catalytic activity. nih.gov

Mechanisms in Other Catalytic Reactions

While complexes of this compound with metals like copper are noted for their potential in oxidation reactions, detailed mechanistic studies and elucidated catalytic cycles for these specific complexes are not extensively available in the reviewed literature. nih.gov Research on related bipyridine complexes suggests that mechanisms for oxidation often involve the formation of high-valent metal-oxo or metal-peroxo species as key reactive intermediates. For C-C coupling reactions catalyzed by nickel-bipyridine systems, mechanistic studies on related ligands highlight the importance of Ni(I) and Ni(0) intermediates and show that bulky substituents at the 6,6'-positions significantly impact catalytic performance by influencing the stability and reactivity of these intermediates. nih.gov However, direct application of these mechanisms to the this compound system requires specific experimental or computational verification.

Applications of 6,6 Bis 2 Hydroxyphenyl 2,2 Bipyridyl Metal Complexes in Materials Science

Development of Functional Materials

Metal complexes derived from 6,6'-Bis(2-hydroxyphenyl)-2,2'-bipyridyl are key components in the development of sophisticated functional materials. The ligand's capacity to act as a bridging unit, primarily through the phenolate (B1203915) residues of the hydroxyphenyl groups, facilitates the formation of polynuclear complexes. analis.com.myresearchgate.net These extended structures often exhibit interesting magnetic and spectroscopic properties, making them suitable for various specialized applications. analis.com.myresearchgate.net The ability of the ligand to stabilize metal ions in different oxidation states further broadens its utility in designing functional coordination compounds.

Organic Light-Emitting Diodes (OLEDs) and Luminescent Devices

Complexes featuring the hydroxyphenyl-pyridine framework are prominent candidates for use in organic light-emitting diodes (OLEDs) and other luminescent devices. researchgate.netossila.com The inherent photophysical properties of these complexes, which can be tuned by the choice of the central metal ion, are critical to their function as emitters or hosts in the emissive layer of OLEDs. Platinum(II) complexes, in particular, are noted for their phosphorescent properties at room temperature, which makes them highly promising for applications in electroluminescent devices and as phosphorescent probes. researchgate.net

The electroluminescent properties of materials are central to their performance in OLEDs. While extensive data on the specific this compound complex is specialized, the closely related complex Bis[2-(2-hydroxyphenyl)-pyridine]beryllium (Bepp2) serves as an excellent proxy for understanding the potential of this class of materials. Bepp2 is known for its strong blue fluorescence, exhibiting an emission peak at approximately 440 nm in chloroform (B151607) solution and 450 nm in thin-film form. researchgate.netossila.com Its high photoluminescence quantum yield surpasses that of many standard materials. researchgate.net The charge transport ability of these complexes is facilitated by intermolecular π-π stacking interactions in the solid state. researchgate.net

Table 1: Photophysical and Electronic Properties of a Representative Hydroxyphenyl-Pyridine Metal Complex (Bepp2)

| Property | Value | Reference(s) |

| Chemical Name | Bis[2-(2-hydroxyphenyl)-pyridine]beryllium | ossila.com |

| Abbreviation | Bepp2 | ossila.com |

| Emission Color | Blue | ossila.com |

| Emission Peak (Film) | 450 nm | ossila.com |

| HOMO Level | 5.7 eV | ossila.com |

| LUMO Level | 2.6 eV | ossila.com |

The architecture of an OLED is crucial for achieving high efficiency and brightness. Materials based on the hydroxyphenyl-pyridine scaffold can be used as the primary emitter, a host for other emissive dopants, or as an electron-transporting layer (ETL). ossila.com A typical device architecture using Bepp2 as the emissive layer is structured as ITO / NPB (60 nm) / Bepp2 (50 nm) / LiF (1 nm) / Al (200 nm). ossila.com

The performance of OLEDs incorporating bipyridine-based complexes can be quite high. For instance, devices using certain ruthenium(II) bipyridine complexes have demonstrated turn-on voltages around 2.3 V and can reach a brightness of 2000 cd/m² with an external quantum efficiency (EQE) of 1.4%. utexas.edu More advanced devices that utilize bipyridine-based compounds as electron-transport materials have achieved even better performance, showcasing the versatility of this structural motif. rsc.org

Table 2: Performance Data for OLEDs Featuring Bipyridine-Based Complexes

| Complex Type / Role | Turn-on Voltage (V) | Max. Brightness (cd/m²) | Max. External Quantum Efficiency (EQE) (%) | Max. Power Efficiency (lm/W) | Reference(s) |

| Ruthenium(II) bipyridine Emitter | ~2.3 | 2000 | 1.4 | 0.8 | utexas.edu |

| Pt(II) Phenylisoquinoline Emitter | - | - | - | 5.12 | rsc.org |

| Bipyridine-based ETM | 3.2 (at 1000 cd/m²) | >1000 | 21 | 74 | rsc.org |

Molecular Wires and Electronic Materials

The ability of individual molecules to assemble into one-dimensional structures that can conduct electricity is a key goal in molecular electronics. Metal complexes of this compound and its analogues are promising in this regard. Research has shown that square planar rhodium(I) complexes incorporating the closely related 6,6'-dihydroxy-2,2'-bipyridine ligand self-assemble in the solid state to form molecular wires. rsc.org This property arises from the planar nature of the complexes and the potential for intermolecular stacking, which facilitates the orbital overlap necessary for charge transport along the chain.

Coordination Polymers and Metal-Organic Frameworks (MOFs)

The 2,2'-bipyridine (B1663995) scaffold is a well-established and versatile building block in the construction of coordination polymers (CPs) and metal-organic frameworks (MOFs). nih.govnih.gov The this compound ligand is particularly suited for this purpose. Its ability to bridge multiple metal centers through its phenolate groups allows for the creation of extended, periodic networks in one, two, or three dimensions. analis.com.myresearchgate.net The use of such auxiliary chelating ligands is recognized as a powerful method for intentionally modifying the topology, stability, and functionality of the resulting framework. nih.gov

The rational design of CPs and MOFs relies on a deep understanding of the geometric and chemical properties of the molecular components. The suitability of this compound as a building block is based on several key principles:

Defined Coordination Geometry: The ligand's tetradentate OONN donor set enforces a stable and predictable coordination geometry around the metal ion, often resulting in a planar molecular structure that can serve as a rigid node or linker. analis.com.myaip.org

Bridging Capability: The deprotonated hydroxyphenyl groups provide exocyclic coordination sites (phenolate bridges) that are ideal for connecting individual metal-ligand units into larger, ordered assemblies. researchgate.net

Structural Control: The combination of the rigid bipyridine backbone with the flexible coordination possibilities of the phenolate groups allows for a degree of control over the dimensionality and porosity of the final architecture. analis.com.mynih.gov

Supramolecular Interactions: Beyond direct coordination bonds, weaker intermolecular forces such as hydrogen bonds and π-π stacking interactions between the aromatic systems of adjacent complexes play a crucial role. These interactions help guide the self-assembly process and reinforce the stability of the extended crystalline structure. nih.gov

Structural Elucidation and Porosity Studies